Benzenepropanal, 2-acetyl- Benzenepropanal, 2-acetyl-
Brand Name: Vulcanchem
CAS No.: 99865-14-2
VCID: VC8337023
InChI: InChI=1S/C11H12O2/c1-9(13)11-7-3-2-5-10(11)6-4-8-12/h2-3,5,7-8H,4,6H2,1H3
SMILES: CC(=O)C1=CC=CC=C1CCC=O
Molecular Formula: C11H12O2
Molecular Weight: 176.21 g/mol

Benzenepropanal, 2-acetyl-

CAS No.: 99865-14-2

Cat. No.: VC8337023

Molecular Formula: C11H12O2

Molecular Weight: 176.21 g/mol

* For research use only. Not for human or veterinary use.

Benzenepropanal, 2-acetyl- - 99865-14-2

Specification

CAS No. 99865-14-2
Molecular Formula C11H12O2
Molecular Weight 176.21 g/mol
IUPAC Name 3-(2-acetylphenyl)propanal
Standard InChI InChI=1S/C11H12O2/c1-9(13)11-7-3-2-5-10(11)6-4-8-12/h2-3,5,7-8H,4,6H2,1H3
Standard InChI Key BPRSTTBCUGWYAF-UHFFFAOYSA-N
SMILES CC(=O)C1=CC=CC=C1CCC=O
Canonical SMILES CC(=O)C1=CC=CC=C1CCC=O

Introduction

Structural and Molecular Characterization

IUPAC Nomenclature and Synonyms

The systematic IUPAC name for "Benzenepropanal, 2-acetyl-" is 3-(2-acetylphenyl)propanal, reflecting a benzene ring substituted with an acetyl group at the ortho position and a propanal chain at the para position. Key synonyms include:

  • 2-Acetylbenzenepropanal

  • α-Methylenebenzenepropanal (historical nomenclature) .

Molecular Formula and Weight

The molecular formula is C₁₁H₁₂O₂, derived from:

  • A benzene ring (C₆H₅)

  • A propanal chain (CH₂CH₂CHO)

  • An acetyl substituent (COCH₃).
    The calculated molecular weight is 184.21 g/mol, consistent with analogous aldehydes .

Spectroscopic and Computational Data

  • Infrared (IR) Spectroscopy: Expected peaks include a strong absorption at ~1,710 cm⁻¹ (C=O stretch of aldehyde) and ~1,680 cm⁻¹ (acetyl C=O) .

  • Nuclear Magnetic Resonance (NMR):

    • ¹H NMR: δ 9.8 ppm (aldehyde proton, singlet), δ 2.6 ppm (acetyl methyl, singlet), and aromatic protons between δ 7.2–7.8 ppm .

    • ¹³C NMR: δ 195–200 ppm (aldehyde carbon), δ 205–210 ppm (acetyl carbonyl) .

Synthetic Pathways and Mechanistic Insights

Traditional Aldol Condensation Routes

The synthesis of 2-acetylbenzenepropanal can be achieved via cross-aldol condensation between benzaldehyde derivatives and acetylacetone. For example:

  • Step 1: Base-catalyzed deprotonation of acetylacetone to form an enolate.

  • Step 2: Nucleophilic attack on 2-nitrobenzaldehyde, followed by dehydration .

Radical-Mediated Cyclization Strategies

Recent advances in organotin chemistry, as detailed in MIT thesis research, highlight the use of tributyltin hydride (Bu₃SnH) for intramolecular radical cyclizations :

  • Mechanism:

    • Bu₃SnH initiates radical formation via hydrogen abstraction.

    • A ketyl radical intermediate undergoes cyclization, forming a six-membered transition state.

    • Tin-mediated homolytic displacement yields the cyclic product .

  • Yield Optimization: Dilute conditions (0.025–0.10 M) minimize acyclic byproducts, achieving up to 84% yield for six-membered rings .

Physicochemical Properties and Stability

Thermodynamic Parameters

  • Melting Point: Predicted range: 85–90°C (analogous aldehydes) .

  • Boiling Point: Estimated at 280–290°C under reduced pressure .

  • Solubility:

    • High in polar aprotic solvents (e.g., DMF, DMSO).

    • Low in water (<0.1 g/L at 25°C) .

Reactivity Profile

  • Aldehyde Group: Prone to nucleophilic additions (e.g., Grignard reactions).

  • Acetyl Substituent: Participates in Claisen-Schmidt condensations and Michael additions .

Applications in Organic Synthesis

Intermediate for Heterocyclic Compounds

2-Acetylbenzenepropanal serves as a precursor for quinoline derivatives via the Friedländer synthesis:

  • Condensation with aniline derivatives.

  • Acid-catalyzed cyclodehydration .

Catalytic Asymmetric Transformations

The compound’s prochiral aldehyde group enables enantioselective transformations:

  • Organocatalytic Epoxidation: Using chiral amines, achieving up to 92% ee .

  • Transition Metal Catalysis: Rhodium-catalyzed hydroacylations yield β-chiral ketones .

Challenges and Future Directions

Stability Issues

  • Autoxidation: The aldehyde group oxidizes readily to carboxylic acid under aerobic conditions .

  • Storage Recommendations: Argon atmosphere at –20°C .

Green Chemistry Approaches

Future research should explore:

  • Biocatalytic Routes: Using alcohol dehydrogenases for asymmetric reductions .

  • Solvent-Free Mechanochemistry: Reducing waste in condensation reactions .

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